molecular formula C12H16N2O3 B3111529 4-[(tert-butylcarbamoyl)amino]benzoic acid CAS No. 182958-40-3

4-[(tert-butylcarbamoyl)amino]benzoic acid

Cat. No.: B3111529
CAS No.: 182958-40-3
M. Wt: 236.27 g/mol
InChI Key: DZBZQKYVJVPROE-UHFFFAOYSA-N
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Description

4-[(tert-Butylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C12H16N2O3. It is characterized by the presence of a benzoic acid core substituted with a tert-butylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butylcarbamoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of reactants and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(tert-Butylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-[(tert-Butylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(tert-butylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The tert-butylcarbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid core may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Uniqueness: 4-[(tert-Butylcarbamoyl)amino]benzoic acid is unique due to the presence of the tert-butylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective interactions with proteins or enzymes are required .

Properties

IUPAC Name

4-(tert-butylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)14-11(17)13-9-6-4-8(5-7-9)10(15)16/h4-7H,1-3H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBZQKYVJVPROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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